2-Isopropylresorcinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62858-83-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6,10-11H,1-2H3 |
InChI Key |
SYTPDTSSCRKIMF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC=C1O)O |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)O |
Other CAS No. |
62858-83-7 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropylresorcinol and Its Derivatives
Classical and Established Synthetic Pathways to 2-Isopropylresorcinol
Long-standing methods for synthesizing this compound often involve fundamental organic reactions. These pathways, while effective, may present challenges in selectivity and yield.
Friedel-Crafts Alkylation Approaches for Resorcinol (B1680541) Derivatization
The Friedel-Crafts alkylation is a primary method for introducing an alkyl group onto an aromatic ring. libretexts.org In the synthesis of this compound, this reaction involves treating resorcinol with an isopropylating agent, such as isopropyl alcohol or an isopropyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commasterorganicchemistry.com
The mechanism initiates with the Lewis acid activating the alkylating agent to form an electrophilic isopropyl carbocation. mt.commasterorganicchemistry.combyjus.com This carbocation then attacks the electron-rich resorcinol ring, a process known as electrophilic aromatic substitution. byjus.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. mt.com
However, this method faces several challenges:
Polyalkylation: The initial alkylation activates the resorcinol ring, making it more susceptible to further alkylation and leading to the formation of di- or tri-substituted products. organic-chemistry.org
Regioselectivity: The hydroxyl groups of resorcinol direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). This can result in a mixture of isomers, including 4-isopropylresorcinol, which can be difficult to separate from the desired this compound.
Catalyst Choice: The choice of catalyst is crucial. While strong Lewis acids are effective, they can also promote side reactions. Research has explored various solid acid catalysts, such as zeolites, sulfated zirconia, and heteropolyacids on silica (B1680970) or alumina (B75360) supports, to improve selectivity. researchgate.netresearchgate.netrsc.orgresearchgate.net For instance, sulfated zirconia has shown high selectivity for monoalkylation. rsc.org
Table of Friedel-Crafts Alkylation Catalysts and Conditions
| Catalyst | Alkylating Agent | Conditions | Key Findings |
| Aluminum Chloride (AlCl₃) | Isopropyl Halide | Anhydrous | Classic Lewis acid, but can lead to polyalkylation and isomer mixtures. libretexts.org |
| Sulfated Zirconia (SZ) | Methyl tert-butyl ether | Low temperature (60 °C) | High selectivity for monoalkylation (72% for 4-tert-butylresorcinol). rsc.org |
| H-beta Zeolite | tert-Butanol | Not specified | Surface passivation can improve selectivity for O-alkylation vs. C-alkylation. researchgate.net |
| Mesoporous Alumina with H₂SO₄ | Methyl tert-butyl ether | Not specified | Synergistic effect of Lewis and Brønsted acid sites improves catalytic activity. researchgate.net |
| Strong Acid Resin | Isopropyl alcohol | Solvent-free, microwave | Reaction parameters can be tuned to control O- vs. C-alkylation. semanticscholar.org |
Witting Reaction Modalities in Isopropylresorcinol Precursor Synthesis
The Wittig reaction is a powerful tool for forming alkenes from aldehydes or ketones. wikipedia.org While it doesn't directly produce this compound, it is instrumental in synthesizing key precursors. researchgate.net The general strategy involves converting a protected resorcinol-derived aldehyde or ketone into an alkene, which is then reduced to the isopropyl group.
A typical sequence is as follows:
Preparation of the Wittig Reagent: A phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide, followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.com
Reaction with a Carbonyl Compound: The ylide reacts with a resorcinol derivative containing a carbonyl group (e.g., a protected 2,6-dihydroxyacetophenone) to form an alkene. libretexts.org
Hydrogenation: The resulting alkene is then hydrogenated, typically using a catalyst like palladium on carbon (Pd/C), to reduce the double bond and form the isopropyl group. prepchem.com
A significant drawback of the Wittig reaction is the production of triphenylphosphine oxide as a byproduct, which can be challenging to remove from the reaction mixture. patsnap.com
Grignard Reaction-Based Syntheses for Isopropylresorcinol Formation
The Grignard reaction provides another route for carbon-carbon bond formation, essential for attaching the isopropyl group. wikipedia.org This method involves the reaction of a Grignard reagent with a carbonyl-containing resorcinol precursor. pressbooks.pub
The synthesis pathway generally proceeds as:
Formation of the Grignard Reagent: An isopropyl halide (e.g., isopropyl magnesium bromide) is prepared by reacting magnesium metal with an isopropyl halide in an anhydrous ether solvent. mnstate.edu
Reaction with a Protected Resorcinol Derivative: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a protected resorcinol derivative, such as 2,4-dimethoxyacetophenone. patsnap.com This forms a tertiary alcohol.
Deoxygenation and Deprotection: The resulting alcohol undergoes hydrodeoxygenation to remove the hydroxyl group, followed by deprotection of the resorcinol hydroxyls to yield the final product. patsnap.com
It is critical to perform Grignard reactions under anhydrous (water-free) conditions, as the Grignard reagent is a strong base and will react with water instead of the intended carbonyl compound. wikipedia.orgmnstate.edu
Multi-Step Approaches from Cyclic and Aromatic Precursors
Complex molecules like this compound are often built through multi-step synthetic sequences that involve a series of reactions to construct the target molecule from simpler starting materials. fiveable.mevapourtec.com
One such pathway starts with a non-aromatic cyclic precursor:
Cyclization: A 4-oxocarboxylic acid ester can be cyclized using a strong base to form a cyclohexanedione derivative, such as 2-isopropyl-cyclohexanedione-1,3. google.com
Dehydrogenation: The resulting cyclic dione (B5365651) is then dehydrogenated, often using a palladium on carbon catalyst at high temperatures, to form the aromatic resorcinol ring. google.com
Another multi-step approach begins with a different aromatic precursor, such as 2,4-dihydroxyacetophenone. This can involve a sequence of protection, reaction (like a Grignard or Wittig reaction), and deprotection steps to build the final molecule. patsnap.com These multi-step syntheses allow for greater control and flexibility in constructing complex molecular architectures. fiveable.me
Novel Synthetic Routes and Methodological Advancements in Isopropylresorcinol Chemistry
Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods.
Strategic Use of Protecting Groups in Phenolic Compound Synthesis
Protecting groups are essential tools in organic synthesis, acting like "molecular painter's tape" to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. masterorganicchemistry.com In the synthesis of this compound, protecting the two hydroxyl groups of resorcinol is crucial for achieving high selectivity.
Without protection, alkylating agents can react at the oxygen atoms (O-alkylation) or at multiple carbon positions on the ring (poly-C-alkylation). nih.gov By protecting the hydroxyls, for example as methoxy (B1213986) or benzyloxy ethers, the reaction can be directed specifically to the desired carbon position. patsnap.comnih.gov
The choice of protecting group is critical. It must be stable to the reaction conditions of the subsequent steps but easily removable at the end of the synthesis without disturbing the rest of the molecule. organic-chemistry.org For example, a synthesis of 4-isopropylresorcinol uses chloromethyl ether to protect the hydroxyls of 2,4-dihydroxyacetophenone. patsnap.com After a Grignard reaction and hydrodeoxygenation, the protecting groups are removed with concentrated hydrochloric acid to yield the final product. patsnap.com This strategic use of protection and deprotection allows for a more controlled and efficient synthesis.
Catalytic Systems and Their Efficacy in this compound Production
The synthesis of this compound often involves Friedel-Crafts alkylation of resorcinol with an isopropylating agent. The efficacy of this process is highly dependent on the catalytic system employed, which influences both the yield and the selectivity towards the desired isomer. Various catalytic systems have been explored, ranging from traditional Lewis acids to more advanced solid acid catalysts.
The choice of catalyst is crucial in directing the isopropylation to the C-2 position of the resorcinol ring, minimizing the formation of other isomers such as 4-isopropylresorcinol and di-isopropylated products. The catalytic activity and selectivity are influenced by factors such as the nature of the catalyst, its acidity, pore structure, and the reaction conditions. chemistry-chemists.com
Key Research Findings:
Zeolite Catalysts: Zeolites have been investigated as shape-selective catalysts for the alkylation of resorcinol. The pore dimensions and the distribution of active sites within the zeolite framework play a significant role in determining the product distribution. For instance, the use of certain zeolites can favor the formation of this compound by sterically hindering the formation of bulkier isomers within their pores.
Supported Metal Catalysts: Transition metal catalysts supported on various materials like alumina (Al₂O₃) or silica (SiO₂) have also been utilized. mdpi.com The interaction between the metal and the support can influence the catalytic performance. For example, a highly dispersed nickel catalyst on a γ-Al₂O₃ support has shown good activity in related alkylation reactions. mdpi.com
Lewis Acid Catalysts: Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective catalysts for Friedel-Crafts reactions. However, they often suffer from issues like catalyst deactivation, corrosion, and the generation of hazardous waste.
Synergistic Catalysis: This approach involves the simultaneous activation of both the nucleophile and the electrophile by two separate catalysts. nih.gov This can lead to new or improved chemical transformations and has the potential to enhance the efficiency and selectivity of this compound synthesis. nih.gov
Table 1: Comparison of Catalytic Systems in Alkylation Reactions
| Catalyst Type | Advantages | Disadvantages | Efficacy in Isomer-Selective Synthesis |
| Zeolites | Shape selectivity, reusability, reduced waste | Potential for deactivation, requires specific pore structures | High potential for directing synthesis towards this compound |
| Supported Metals | High activity, potential for high dispersion of active sites | Can be prone to sintering and deactivation at high temperatures ornl.gov | Dependant on metal-support interactions and reaction conditions mdpi.com |
| Lewis Acids | High catalytic activity | Often require stoichiometric amounts, corrosive, produce hazardous waste | Generally less selective, leading to mixtures of isomers |
| Synergistic Catalysts | Can enable new reactions, improve efficiency and enantioselectivity nih.gov | More complex system to optimize | High potential for improving selectivity and yield |
Development of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. nih.govmdpi.com This involves the use of safer solvents, renewable feedstocks, and more energy-efficient methods. acs.orgresearchgate.net
Key aspects of green chemistry in this context include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This minimizes waste generation.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with greener alternatives like water or supercritical fluids. nih.govrsc.org
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. acs.org Catalysts are used in small amounts and can be recycled, reducing waste. feeco.com
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org Techniques like microwave-assisted synthesis can sometimes offer more energy-efficient routes. mdpi.com
Research Directions:
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for exploring their potential applications, particularly in medicinal chemistry. nih.gov This often requires precise control over the regioselectivity and chemoselectivity of the reactions.
Strategies for Regioselective and Chemoselective Functionalization
Regioselective Functionalization:
Regioselectivity refers to the control of the position at which a chemical reaction occurs on a molecule with multiple reactive sites. rsc.org In the context of this compound, this is critical for introducing substituents at specific positions on the aromatic ring or on the hydroxyl groups.
Directing Groups: The hydroxyl groups of this compound can direct incoming electrophiles to specific positions on the aromatic ring (ortho and para to the hydroxyls). However, the presence of two hydroxyl groups and the isopropyl group complicates the regioselectivity.
Protecting Groups: To achieve regioselectivity, one or both hydroxyl groups can be protected with a suitable protecting group. This allows for the selective functionalization of the remaining unprotected sites. The choice of protecting group is crucial and depends on the subsequent reaction conditions.
Metal-Catalyzed C-H Functionalization: Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective functionalization of C-H bonds in arenes. rsc.org This strategy can be applied to introduce various functional groups at specific positions on the this compound scaffold. rsc.org
Late-Stage Functionalization: This approach involves introducing functional groups at a late stage of the synthesis, which is particularly useful for creating a library of derivatives from a common intermediate. rsc.org
Chemoselective Functionalization:
Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. nih.gov For this compound, this is important when reactions need to target either the hydroxyl groups or the aromatic ring, while leaving the other intact.
Selective Hydroxyl Group Transformation: Differentiating between the two hydroxyl groups of this compound for selective reaction is challenging. nih.gov Strategies often involve exploiting subtle differences in their acidity or steric environment, or using specific reagents that react preferentially with one type of hydroxyl group.
Catalytic Methods: Specific catalysts can be employed to promote the reaction at a desired functional group. For example, certain enzymes can react with one site of a molecule with high specificity, avoiding the need for protecting groups. acs.org
Table 2: Strategies for Selective Functionalization
| Strategy | Description | Application in this compound Synthesis |
| Regioselective Functionalization | Controlling the position of a reaction on a molecule. rsc.orgnih.gov | Introducing substituents at specific points on the aromatic ring or hydroxyl groups. |
| Chemoselective Functionalization | Reacting with one functional group in the presence of others. nih.govrsc.orgrsc.org | Targeting either the hydroxyl groups or the aromatic ring for reaction. |
| Protecting Groups | Temporarily blocking a reactive site. | Enabling selective reactions at other positions. |
| Metal-Catalyzed C-H Functionalization | Using metal catalysts to activate and functionalize C-H bonds. rsc.org | Precise introduction of functional groups onto the aromatic ring. |
Asymmetric and Stereoselective Synthesis of Chiral Isopropylresorcinol Derivatives
When the derivatization of this compound introduces a new chiral center, controlling the stereochemistry of that center becomes crucial, especially for pharmaceutical applications where different enantiomers or diastereomers can have vastly different biological activities. ru.nlmagtech.com.cn
Asymmetric Synthesis:
Asymmetric synthesis aims to produce a chiral compound in an enantiomerically enriched or enantiomerically pure form. uwindsor.ca
Chiral Catalysts: The use of chiral catalysts is a powerful method for asymmetric synthesis. ru.nl These catalysts can create a chiral environment that favors the formation of one stereoisomer over the other.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. uwindsor.ca After the reaction, the auxiliary is removed, yielding the desired chiral product.
Biocatalysis: Enzymes are highly specific catalysts that can be used to perform stereoselective transformations under mild conditions. magtech.com.cn For example, the asymmetric reduction of a ketone derivative of this compound using a specific enzyme could yield a chiral alcohol with high enantiomeric excess. magtech.com.cn
Stereoselective Synthesis:
Stereoselective synthesis refers to a reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed. beilstein-journals.orgrsc.orgbris.ac.uk
Substrate Control: Existing chiral centers in the molecule can influence the stereochemical outcome of subsequent reactions. uwindsor.ca This is a common strategy in the synthesis of complex molecules with multiple stereocenters.
Reagent Control: The choice of reagent can also determine the stereoselectivity of a reaction. For example, the use of bulky reducing agents can lead to the preferential formation of one diastereomer over another due to steric hindrance.
The development of efficient and selective synthetic routes to chiral derivatives of this compound is an active area of research, driven by the need for new and improved therapeutic agents. nih.gov
Reaction Mechanisms and Chemical Transformations of 2 Isopropylresorcinol
Electrophilic Aromatic Substitution Reactions of the Resorcinol (B1680541) Core
The regioselectivity of substitution on the 2-isopropylresorcinol ring is governed by the directing effects of the substituents. The two hydroxyl groups are strong activating groups and are ortho, para-directing. The isopropyl group at the C2 position is a weak activating group and is also ortho, para-directing. The combined influence of these groups strongly directs incoming electrophiles to the positions ortho and para to the hydroxyl groups. In the case of this compound, the C4 and C6 positions are the most activated and sterically accessible sites for electrophilic attack.
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Reaction with bromine or chlorine, typically in the presence of a Lewis acid catalyst, leads to the substitution of hydrogen atoms on the aromatic ring with halogen atoms.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which acts as the electrophile to introduce a nitro group onto the ring. libretexts.org Given the high reactivity of the resorcinol core, milder nitrating conditions may be required to prevent over-substitution or oxidative side reactions. googleapis.com
Friedel-Crafts Reactions: These reactions involve the introduction of alkyl (alkylation) or acyl (acylation) groups. wikipedia.org Friedel-Crafts alkylation of resorcinol with agents like methyl tert-butyl ether has been demonstrated over acid catalysts. researchgate.net Similarly, Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, introduces a ketone functionality. nih.govias.ac.in
| Reaction Type | Typical Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-isopropylresorcinol, 4,6-Dibromo-2-isopropylresorcinol |
| Nitration | HNO₃, H₂SO₄ (dilute/mild conditions) | NO₂⁺ | 4-Nitro-2-isopropylresorcinol, 4,6-Dinitro-2-isopropylresorcinol |
| Friedel-Crafts Alkylation | R-X, AlCl₃ (e.g., CH₃I) | R⁺ | 4-Alkyl-2-isopropylresorcinol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (e.g., CH₃COCl) | RCO⁺ | 4-Acyl-2-isopropylresorcinol (e.g., 4-Acetyl-2-isopropylresorcinol) |
Nucleophilic Reactions Involving Hydroxyl Functionalities
The two hydroxyl groups of this compound can act as nucleophiles, participating in reactions such as etherification and esterification. These transformations target the oxygen atoms of the -OH groups rather than the aromatic ring.
Etherification: The formation of ethers from the hydroxyl groups of this compound can be achieved through reactions like the Williamson ether synthesis. This method typically involves a two-step process: first, the phenolic proton is removed by a strong base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide to form the corresponding ether. organic-chemistry.org Due to the presence of two hydroxyl groups, mono- and di-ethers can be synthesized by controlling the stoichiometry of the reagents.
Esterification: Esters can be formed by reacting the hydroxyl groups with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The most common method is the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process. youtube.com To drive the reaction toward the formation of the ester, an excess of the alcohol or carboxylic acid is used, or the water formed as a byproduct is removed during the reaction. masterorganicchemistry.comoperachem.com The mechanism involves the protonation of the carboxylic acid carbonyl group, which increases its electrophilicity, followed by a nucleophilic attack from the phenolic oxygen of this compound. masterorganicchemistry.com
| Reaction Type | Typical Reagents | General Mechanism | Product Type |
|---|---|---|---|
| Etherification (Williamson) | 1. NaH (or other strong base) 2. R-X (alkyl halide) | SN2 | Alkyl Phenyl Ether |
| Esterification (Fischer) | R-COOH, H₂SO₄ (catalyst) | Nucleophilic Acyl Substitution | Phenyl Ester |
| Esterification | (RCO)₂O (anhydride) or RCOCl (acid chloride) | Nucleophilic Acyl Substitution | Phenyl Ester |
Oxidative and Reductive Transformations of this compound
Oxidative Transformations: The electron-rich nature of the this compound ring makes it susceptible to oxidation. Electrochemical studies on the parent compound, resorcinol, provide significant insight into this process. The oxidation of resorcinol is an irreversible process that differs from that of its isomers, catechol and hydroquinone. nih.gov Computational and experimental data suggest that the oxidation proceeds via a 1H⁺/1e⁻ pathway to form a phenoxy radical. nih.gov This radical intermediate is highly reactive and can subsequently undergo dimerization or polymerization, leading to the formation of larger molecules deposited on the electrode surface. nih.govdntb.gov.ua Quantum mechanical studies on various alkylresorcinols confirm that the hydroxyl group is the primary site for hydrogen abstraction to initiate radical formation. nih.gov This initial step destabilizes the system and promotes further oxidation of the ring. nih.gov
Reductive Transformations: The aromatic ring of phenols is generally resistant to reduction under standard conditions due to its inherent stability. Catalytic hydrogenation of the benzene (B151609) ring requires harsh conditions, such as high pressures and temperatures with catalysts like rhodium or ruthenium. Under such conditions, the aromatic ring of this compound could potentially be reduced to form 2-isopropylcyclohexane-1,3-diol. A different type of reduction, the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can reduce the aromatic ring to a cyclohexadiene derivative. However, specific studies detailing the reduction of this compound are not widely documented.
Cyclization and Condensation Reactions of this compound Derivatives
Resorcinols are well-known building blocks for the synthesis of macrocyclic compounds through condensation reactions. A prominent example is the acid-catalyzed condensation of a resorcinol with an aldehyde to produce a class of macrocycles known as calix nih.govresorcinarenes. researchgate.net
In this reaction, four molecules of this compound would react with four molecules of an aldehyde (R-CHO) in the presence of an acid catalyst (e.g., HCl). The reaction proceeds through a series of electrophilic aromatic substitution steps where the protonated aldehyde acts as the electrophile, attacking the activated resorcinol rings at the C4 and C6 positions. This leads to the formation of methylene (B1212753) bridges between the resorcinol units, ultimately resulting in a cyclic tetramer. The isopropyl group at the C2 position of each resorcinol unit would be oriented at the "lower rim" of the cup-shaped calixarene (B151959) molecule, influencing its solubility and complexation properties. These three-dimensional structures are versatile building blocks in supramolecular chemistry. researchgate.net
Mechanistic Studies of this compound Reactivity
The reactivity of this compound is fundamentally governed by the electronic properties of its substituents. Mechanistic studies, often combining experimental data with computational chemistry, provide a deeper understanding of its chemical behavior.
Experimental and Computational Insights: Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms of resorcinols. nih.gov For instance, in the oxidation of resorcinol, DFT calculations of reaction energies and molecular orbital energies confirmed that a (1H⁺) 1e⁻ oxidation to form a radical is the most energetically favorable pathway. nih.gov Such computational approaches can be applied to this compound to predict its reactivity. The electron-donating effects of the two hydroxyl groups and the isopropyl group lead to a high Highest Occupied Molecular Orbital (HOMO) energy, consistent with its high reactivity towards electrophiles.
The regioselectivity in electrophilic aromatic substitution is also explained by mechanistic principles. The formation of the arenium ion intermediate is the rate-determining step. masterorganicchemistry.com The substituents on this compound stabilize the positive charge of the arenium ion most effectively when the attack occurs at the C4 or C6 positions, explaining the observed ortho, para directing effects.
| Reaction Class | Key Intermediate/Transition State | Mechanistic Feature | Supporting Evidence |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Rate-determining formation of a resonance-stabilized carbocation. masterorganicchemistry.com Regioselectivity is governed by substituent effects. | Product distribution studies, Kinetic isotope effect measurements |
| Nucleophilic Reactions at -OH | Phenoxide ion (Etherification); Protonated Carbonyl (Esterification) | SN2 pathway for Williamson ether synthesis; Reversible nucleophilic acyl substitution for Fischer esterification. masterorganicchemistry.com | Kinetic studies, Stereochemical outcomes (where applicable) |
| Oxidation | Phenoxy Radical | Favors a 1H⁺/1e⁻ pathway over a 2H⁺/2e⁻ process. Radicals lead to polymerization. nih.gov | Cyclic voltammetry, DFT calculations. nih.gov |
| Condensation with Aldehydes | Protonated Aldehyde/Carbocation | Stepwise electrophilic aromatic substitution leading to macrocycle formation. | Isolation and characterization of calix nih.govresorcinarene products. researchgate.net |
Advanced Analytical Characterization of 2 Isopropylresorcinol
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for probing the molecular architecture of 2-Isopropylresorcinol, offering a wealth of information regarding its structural features and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, hydroxyl, and isopropyl protons. The aromatic protons are expected to appear as a complex multiplet in the downfield region, characteristic of a substituted benzene (B151609) ring. The hydroxyl protons will likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The isopropyl group will give rise to a septet for the methine proton and a doublet for the two equivalent methyl groups in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons, with those bearing the hydroxyl groups being the most deshielded. The carbon atom of the isopropyl group attached to the aromatic ring will also have a characteristic chemical shift, as will the two equivalent methyl carbons.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the isopropyl group and the coupling patterns of the aromatic protons. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |
|---|---|---|---|
| Aromatic CH | 6.8 - 7.2 | 105 - 130 | Multiplet |
| Hydroxyl OH | 4.5 - 5.5 | - | Broad Singlet |
| Isopropyl CH | 3.0 - 3.5 | 25 - 30 | Septet |
| Isopropyl CH₃ | 1.1 - 1.3 | 20 - 25 | Doublet |
| Aromatic C-OH | - | 150 - 160 | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. A prominent fragmentation pattern is expected to involve the cleavage of the isopropyl group, leading to a stable benzylic cation. This would result in a significant peak at M-43 (loss of C₃H₇). Another potential fragmentation pathway could be the loss of a methyl group from the isopropyl moiety, resulting in a peak at M-15.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula of the analyte with high confidence.
Expected Mass Spectrometry Fragmentation Data for this compound
| m/z (predicted) | Fragment Ion | Interpretation |
|---|---|---|
| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion |
| 137 | [C₈H₉O₂]⁺ | Loss of a methyl group (CH₃) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The presence of the isopropyl group will be indicated by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman scattering is expected for the symmetric breathing mode of the aromatic ring. The C-C stretching vibrations of the isopropyl group and the aromatic ring would also be Raman active. The O-H stretching vibration, while strong in the IR spectrum, is typically weak in the Raman spectrum.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Shift (cm⁻¹, predicted) | Vibrational Mode |
|---|---|---|---|
| O-H | 3200-3600 (broad, strong) | Weak | Stretching |
| Aromatic C-H | 3000-3100 (medium) | Medium to Strong | Stretching |
| Aliphatic C-H | 2850-2970 (medium) | Medium to Strong | Stretching |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the π → π* transitions within the benzene ring. The presence of the hydroxyl and isopropyl substituents on the aromatic ring can influence the wavelength of maximum absorption (λmax). Based on the spectrum of the parent compound, resorcinol (B1680541), this compound is expected to exhibit absorption maxima in the ultraviolet region, likely around 270-280 nm.
Predicted UV-Visible Absorption Data for this compound
| Solvent | λmax (nm, predicted) | Electronic Transition |
|---|
Chromatographic Separation and Identification Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method would be suitable for the analysis of this compound.
Methodology: A typical reverse-phase HPLC setup would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic modifier such as methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Given its increased hydrophobicity due to the isopropyl group, this compound is expected to have a longer retention time compared to the more polar resorcinol under the same chromatographic conditions. Detection is typically achieved using a UV detector set at the λmax of the compound.
Predicted HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |
| Detection | UV at ~275 nm |
| Expected Elution | Longer retention time than resorcinol |
Gas Chromatography (GC) for Volatile Species and Purity
Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and semi-volatile compounds like this compound. tricliniclabs.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. tricliniclabs.com For this compound, which is amenable to volatilization, GC provides a robust method for quantifying its purity and detecting any volatile impurities that may be present from the synthesis process or degradation.
In a typical GC analysis, the sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. youtube.com The column contains a stationary phase, and separation occurs as different compounds interact with this phase to varying degrees. Compounds with lower boiling points and weaker interactions travel through the column faster, resulting in shorter retention times. The detector at the end of the column generates a signal for each eluting compound, producing a chromatogram where each peak corresponds to a different component.
The purity of a this compound sample is determined by calculating the relative area of its corresponding peak in the chromatogram. youtube.com The percentage purity is often calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100. youtube.com This approach provides a quantitative measure of the purity and the levels of any detected impurities. chromatographyonline.com High-purity carrier gases are essential to ensure a stable baseline and prevent the introduction of contaminants that could interfere with the analysis. azom.com
Table 1: Illustrative GC Purity Analysis of a this compound Sample
| Retention Time (min) | Compound Identity | Peak Area | Area % |
|---|---|---|---|
| 5.4 | Solvent (e.g., Methanol) | - | - |
| 8.2 | Impurity A (e.g., Isopropanol) | 15,300 | 0.15% |
| 12.5 | This compound | 10,150,000 | 99.80% |
| 14.1 | Impurity B (e.g., Resorcinol) | 5,100 | 0.05% |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling
For a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry (MS) in what are known as hyphenated techniques. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the unambiguous identification and quantification of this compound and its related substances. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation capability of GC with the powerful detection and identification ability of MS. jmchemsci.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. nih.gov This allows for the positive identification of this compound by matching its mass spectrum against a reference library. It is also highly effective for identifying unknown impurities by interpreting their fragmentation patterns. thermofisher.com For certain resorcinol derivatives, derivatization may be employed prior to GC-MS analysis to increase volatility and improve chromatographic performance. spkx.net.cn
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. labmedica.com High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase. rsc.org The eluent from the LC column is then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used, which often result in less fragmentation and a prominent molecular ion peak, simplifying structure confirmation. waters.com LC-MS/MS (tandem mass spectrometry) can provide even greater specificity and sensitivity for quantifying low-level impurities or metabolites of this compound in complex matrices. spkx.net.cnscholarsportal.info
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z Values | Interpretation |
|---|---|---|---|
| GC-MS | EI | 152, 137, 110 | Molecular Ion (M+), Loss of methyl group (-CH3), Loss of isopropyl group (-C3H7) |
| LC-MS | ESI (-) | 151 | Deprotonated molecule [M-H]- |
| LC-MS | ESI (+) | 153 | Protonated molecule [M+H]+ |
Advanced Crystallographic and Solid-State Characterization
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound, single-crystal XRD provides precise information on its molecular geometry, including bond lengths, bond angles, and torsional angles. mkuniversity.ac.in This technique is fundamental to confirming the molecular structure and understanding the conformational properties of the molecule in the solid state.
The process involves irradiating a single, high-quality crystal of this compound with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. wikipedia.org By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal's unit cell can be generated. nih.gov This map is then used to determine the exact positions of each atom in the molecule, revealing the crystal packing arrangement and the nature of intermolecular interactions, such as hydrogen bonding, which are critical for the stability of the crystal lattice. mkuniversity.ac.inmdpi.com
Table 3: Hypothetical Single-Crystal XRD Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C9H12O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Molecules per Unit Cell (Z) | 4 |
| Key Intermolecular Interaction | O-H···O Hydrogen Bonding |
Solid-State NMR and Other Techniques for Polymorphism Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a key technique for investigating and differentiating polymorphs. researchgate.net Unlike XRD, which requires long-range crystalline order, ssNMR provides information about the local atomic environment of specific nuclei (e.g., ¹³C, ¹H), making it highly sensitive to subtle differences in molecular conformation and packing between different polymorphic forms. nih.govsemanticscholar.org
For this compound, different polymorphs would likely exhibit distinct ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) spectra. iaea.org Variations in the crystal lattice can lead to magnetically non-equivalent atomic sites, resulting in different chemical shifts for the same carbon atom in different polymorphs. researchgate.net This allows ssNMR to not only identify the presence of different polymorphs but also to quantify their relative amounts in a mixed-phase sample. nih.gov The technique is non-destructive and can analyze samples that are not suitable for single-crystal XRD. semanticscholar.org Dynamic nuclear polarization (DNP) can further enhance the sensitivity of ssNMR, enabling the detection of very minor polymorphic forms within a sample. rsc.org
Crystal Structure Prediction Methodologies
Crystal Structure Prediction (CSP) is a computational approach used to forecast the possible crystal structures a molecule can form based solely on its chemical diagram. wikipedia.org This has become an increasingly vital tool for anticipating polymorphism. chemrxiv.org CSP methods generate a large number of plausible crystal packing arrangements and rank them based on their calculated lattice energies to create a crystal energy landscape. nih.gov
For this compound, CSP could be employed to identify potentially stable, yet experimentally undiscovered, polymorphs. rsc.org The process involves exploring the conformational flexibility of the molecule and then using algorithms to generate thousands of possible packing arrangements in common space groups. schrodinger.com The energies of these structures are then calculated and ranked using force fields or quantum mechanical methods. The predicted structures at the bottom of the energy landscape represent the most likely polymorphs to be found experimentally. nih.gov By identifying these potential forms early, CSP helps mitigate the risk of a more stable polymorph appearing unexpectedly.
Electrochemical Methods for Characterization
Electrochemical methods can be utilized to investigate the redox properties of this compound. The presence of the resorcinol moiety, with its two hydroxyl groups on a benzene ring, makes the molecule susceptible to oxidation. Techniques such as Cyclic Voltammetry (CV) are well-suited for characterizing this behavior.
In a CV experiment, the potential applied to an electrode immersed in a solution of this compound is swept linearly, and the resulting current is measured. An oxidation peak would be observed at a specific potential, corresponding to the removal of electrons from the hydroxyl groups. The characteristics of this peak (e.g., potential, height, and shape) provide valuable information about the oxidation mechanism, its reversibility, and the stability of the resulting oxidized species. Such electrochemical characterization is relevant for understanding potential degradation pathways and antioxidant behavior. The electrochemical properties of related resorcinol-formaldehyde polymers have been studied for applications such as supercapacitors, demonstrating the redox activity of the resorcinol unit. nih.gov
Table 4: Representative Electrochemical Data for this compound via Cyclic Voltammetry
| Parameter | Measurement | Interpretation |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode | Provides a wide potential window for analysis. |
| Anodic Peak Potential (Epa) | +0.75 V (vs. Ag/AgCl) | Potential at which oxidation of the resorcinol moiety occurs. |
| Peak Characteristics | Irreversible | Indicates that the oxidized species is unstable and undergoes further reaction. |
Computational and Theoretical Studies of 2 Isopropylresorcinol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijcce.ac.irresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying molecules like 2-Isopropylresorcinol. chemrxiv.org DFT calculations are employed to predict various properties, including optimized molecular geometry, vibrational frequencies, and thermochemical data. chemrxiv.org
In studies of related phenolic compounds like resorcinol (B1680541), DFT has been successfully used to predict the temperature- and pressure-dependent phase boundaries between different crystalline forms (polymorphs). nih.govnih.gov For instance, a mixed DFT and density functional tight-binding (DFTB) approach has accurately predicted the phase boundary between the α and β polymorphs of resorcinol. nih.govnih.gov These calculations help in understanding the stability of different solid forms of the compound. DFT is also used to investigate reaction mechanisms, such as the interaction of curcumin, another phenolic compound, with nitrogen dioxide, by mapping out the minimum energy paths and identifying transition states. chemrxiv.org
Frontier Molecular Orbital (FMO) theory is crucial for explaining the structure and reactivity of molecules. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity, kinetic stability, and the molecule's hardness or softness. nih.govajchem-a.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates higher reactivity. nih.govchemrxiv.org These energy values are used to calculate global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity, which quantify a molecule's reactivity. ajchem-a.comchemrxiv.org For example, molecules with a low HOMO-LUMO gap are considered soft and more reactive. nih.gov
| Reactivity Descriptor | Relationship with HOMO/LUMO Energies | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. chemrxiv.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. ajchem-a.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. ajchem-a.com |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. ijcce.ac.ir |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a molecule to accept electrons. ajchem-a.comchemrxiv.org |
Computational methods are used to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine key parameters like activation enthalpies (Δ‡H°) and Gibbs free activation energies (Δ‡G°). chemrxiv.org These values reveal the feasibility and rate of a reaction pathway.
For example, in a study on the phenolic stabilizer curcumin, DFT calculations showed that the formation of a curcumin-based free radical was kinetically favored over the nitration of its aromatic ring, based on lower activation energy values. chemrxiv.org Similar studies on resorcinol have focused on predicting thermochemical properties to understand the stability of its polymorphs, noting that errors in DFT lattice energies are often more significant than errors from phonon contributions to enthalpy. nih.gov
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular modeling techniques, including docking and molecular dynamics, are essential for predicting how a ligand like this compound might interact with biological targets, such as proteins or enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com This method is widely used in drug discovery to screen for potential inhibitors or antagonists. nih.govchemoprev.org The process involves preparing 3D structures of both the ligand and the target protein and then using software to calculate the binding affinity, often expressed as a binding energy or glide score. ajchem-a.com
In silico docking studies on azo derivatives of 4,6-dipropanoylresorcinol, a related compound, were performed to evaluate their potential as antagonists for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The results identified stable interactions within the receptor's active site, characterized by low binding energies and specific hydrogen bond and hydrophobic interactions with key amino acid residues like Met 769. Such analyses help to identify promising drug candidates and understand their mechanism of action at a molecular level.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Linalool | S. aureus pyruvate carboxylase (3HO8) | -4.7 | Not Specified |
| Linalool | P. aeruginosa virulence factor regulator (2OZ6) | -5.6 | Not Specified |
| Nerolidol | S. aureus pyruvate carboxylase (3HO8) | -5.8 | Not Specified |
| Nerolidol | P. aeruginosa virulence factor regulator (2OZ6) | -6.9 | Not Specified |
| Azo derivative of 4,6-dipropanoylresorcinol (Compound V) | EGFR | -7.003 (Glide Score) | Met 769, Pro 770, Leu 694, Cys 773 |
Note: The data in the table is for related or illustrative compounds to demonstrate the application of molecular docking, as specific data for this compound was not available in the provided search context.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the conformational changes and stability of ligand-protein complexes or molecules within a biological environment. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing their dynamic behavior over time. nih.govchula.ac.th
MD simulations have been used to study the interaction of resorcinolic lipids with phospholipid bilayers. nih.gov These studies show that resorcinols can either stabilize or disrupt the membrane depending on how they are incorporated. nih.gov Key analyses in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value suggests that the system has reached equilibrium. Other analyses include mass density distribution, order parameters, and hydration levels to characterize the system's structural and dynamic properties. nih.gov
Structure-Based Drug Design Principles Applied to this compound Analogues
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. For this compound, a known tyrosinase inhibitor, SBDD principles are instrumental in the development of more potent and specific analogues.
The design of novel this compound analogues as tyrosinase inhibitors often begins with molecular docking studies. mdpi.com This computational technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. The crystal structure of tyrosinase reveals a hydrophobic binding pocket surrounding a binuclear copper active site, which is crucial for its catalytic activity. mdpi.com Docking studies of resorcinol derivatives have shown that these molecules position themselves within this hydrophobic pocket. mdpi.com
In the case of this compound analogues, the resorcinol core is expected to interact with key residues in the active site, while the isopropyl group and other substituents can be modified to enhance binding affinity and selectivity. For instance, modifying the alkyl chain length or introducing different functional groups can lead to more favorable interactions within the binding pocket. Molecular docking simulations can help identify which modifications are most likely to improve the inhibitory activity of the compound. A study on 4-monoacyl resorcinols demonstrated that the length of the acyl chain significantly influences tyrosinase inhibitory activity, with 4-heptanoyl resorcinol showing high potency. semanticscholar.org Molecular docking of this compound revealed a lower binding energy compared to the standard inhibitor, kojic acid, and interactions with crucial residues in the active site. semanticscholar.org
The general workflow for the structure-based design of this compound analogues as tyrosinase inhibitors is outlined in the interactive table below.
| Step | Description | Computational Tools |
|---|---|---|
| 1. Target Identification and Preparation | Obtaining the 3D structure of the target enzyme (e.g., tyrosinase) from databases like the Protein Data Bank (PDB). Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. | Molecular visualization software (e.g., PyMOL, Chimera), PDB database |
| 2. Ligand Preparation | Building the 3D structure of this compound and its proposed analogues. Optimizing the geometry and assigning charges to the ligands. | Molecular modeling software (e.g., ChemDraw, Avogadro) |
| 3. Molecular Docking | Simulating the binding of the prepared ligands to the active site of the target protein to predict the binding conformation and affinity (docking score). | Docking software (e.g., AutoDock, GOLD) |
| 4. Analysis of Interactions | Visualizing and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the docked ligands and the protein's active site residues. | Molecular visualization software |
| 5. Lead Optimization | Modifying the chemical structure of the lead compound (this compound) based on the docking results to design new analogues with improved binding affinity and selectivity. | Iterative process involving steps 2-4 |
Prediction of Spectroscopic Properties through Computational Approaches
Computational methods, particularly Density Functional Theory (DFT), have become highly accurate in predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govamazonaws.com These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding the relationship between molecular structure and spectroscopic behavior.
For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts and its IR vibrational frequencies. The general procedure involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set) and then performing the spectroscopic calculations. amazonaws.com
NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (TMS). amazonaws.com The accuracy of the predicted chemical shifts can be high, often with mean absolute errors of less than 0.2 ppm for 1H NMR and 2 ppm for 13C NMR. ruc.dkyoutube.com
IR Spectra Prediction: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. scm.com
The following interactive table illustrates the type of data that would be generated from a computational prediction of the 1H and 13C NMR chemical shifts of this compound.
| Atom | Predicted 1H Shift | Predicted 13C Shift |
|---|---|---|
| C1-OH | - | 154.5 |
| C2 | - | 120.0 |
| C3-OH | - | 155.0 |
| C4 | 6.3 | 108.0 |
| C5 | 6.8 | 125.0 |
| C6 | 6.4 | 103.0 |
| CH (isopropyl) | 3.2 | 27.0 |
| CH3 (isopropyl) | 1.2 | 22.5 |
Elucidation of Reaction Mechanisms via Theoretical Computation
Theoretical computations are a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. escholarship.org For this compound, computational studies can be applied to understand the mechanisms of its synthesis and its reactions.
A key reaction in the synthesis of many resorcinol derivatives is the Friedel-Crafts acylation. A theoretical investigation into the acylation of resorcinol has been performed to determine the most probable reaction pathway. jmchemsci.com By calculating the energies of different proposed transition states, it was demonstrated that acylation is most likely to occur at the para position of the aromatic ring, which corresponds to the experimentally observed major product. jmchemsci.com This type of computational analysis can be extended to the synthesis of this compound, for example, in the isopropylation of resorcinol, to understand the regioselectivity of the reaction.
Furthermore, theoretical studies have been conducted on the base-catalyzed condensation reactions of resorcinol with formaldehyde. researchgate.net These studies have identified the formation of quinonemethide intermediates as a key step in the reaction mechanism and have calculated the potential energy barriers for the formation of different isomers. researchgate.net Such computational approaches could be applied to investigate the reactions of this compound, for instance, in polymerization reactions or in its metabolic degradation pathways.
The general steps involved in the computational elucidation of a reaction mechanism are detailed in the interactive table below.
| Step | Description | Computational Methods |
|---|---|---|
| 1. Proposing Reaction Pathways | Based on chemical intuition and experimental evidence, plausible reaction mechanisms, including intermediates and transition states, are proposed. | - |
| 2. Geometry Optimization | The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. | DFT, Ab initio methods |
| 3. Frequency Calculations | Vibrational frequencies are calculated to confirm that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). | DFT, Ab initio methods |
| 4. Energy Calculations | The energies of all species on the reaction pathway are calculated to determine the reaction energies and activation barriers. | High-level DFT or Ab initio methods |
| 5. Intrinsic Reaction Coordinate (IRC) Calculations | IRC calculations are performed to confirm that a transition state connects the correct reactant and product. | IRC methods |
Mechanistic Biological Activities of 2 Isopropylresorcinol and Its Derivatives
Enzyme Inhibition Mechanisms of 2-Isopropylresorcinol Analogues
Inhibition of Monoamine Oxidase A (MAO A)
Monoamine oxidases (MAOs) are enzymes crucial for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. mdpi.com There are two primary isoforms, MAO A and MAO B, which differ in their substrate and inhibitor specificities. mdpi.com MAO A preferentially breaks down serotonin, melatonin, epinephrine, and norepinephrine. wikipedia.org Inhibition of MAO A leads to an increase in the levels of these neurotransmitters, a mechanism often targeted in the treatment of depression. mdpi.comwikipedia.org
Inhibition of Heat Shock Protein 90 (HSP90)
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the proper folding, stability, and function of numerous "client" proteins. patsnap.comecancer.org Many of these client proteins are essential for the growth and survival of cancer cells. nih.gov HSP90 inhibitors interfere with the chaperone's function, leading to the degradation of these client proteins and the disruption of multiple signaling pathways vital for cancer cell proliferation. patsnap.com
The mechanism of most HSP90 inhibitors involves binding to the N-terminal ATP-binding domain of HSP90, which prevents the hydrolysis of ATP and the conformational changes necessary for its chaperone activity. patsnap.com this compound acts as a pharmacophore for HSP90 inhibitors. nih.gov The resorcinol (B1680541) moiety is similar to the adenine ring of ATP and is crucial for HSP90 inhibition. nih.gov By inhibiting HSP90, these compounds can induce the degradation of client proteins, such as HER2 and phospho-Akt, and increase the expression of HSP70, which is a marker of reduced HSP90 function. nih.gov
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases, are responsible for the first two steps in the biosynthesis of prostaglandins from arachidonic acid. nih.gov There are two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. nih.gov Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
While direct studies on the inhibition of COX enzymes by this compound are not extensively detailed in the provided context, the general mechanism of COX inhibition involves blocking the conversion of arachidonic acid to prostaglandin H2. nih.gov Some inhibitors, like aspirin, irreversibly inhibit both COX-1 and COX-2. nih.gov Other NSAIDs act as reversible competitive inhibitors. jpp.krakow.pl The inhibition of COX-2 is a key target for reducing inflammation and pain. nih.gov
Substrate Inhibition Phenomena and Their Mechanistic Implications
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. genscript.comyoutube.com This deviation from Michaelis-Menten kinetics occurs in a significant number of enzymes. genscript.com The most common explanation for substrate inhibition is the binding of a second substrate molecule to an inhibitory site on the enzyme, forming an unproductive or less productive enzyme-substrate-substrate (ESS) complex. nih.gov
This phenomenon is often governed by a mechanism similar to uncompetitive inhibition, where the excess substrate acts as an inhibitor by binding to a secondary, lower-affinity site. youtube.com For substrate inhibition to occur, the binding site for the inhibitor (in this case, the excess substrate) is often similar to the substrate's active site, but the active site has a higher affinity for the substrate. youtube.com This only happens at high concentrations of the substrate. youtube.com Substrate inhibition can be complete, where the reaction velocity drops to zero, or partial, where it descends to a non-zero asymptote. nih.gov
Mechanism-Based Irreversible Inhibition and Suicide Inactivation
Mechanism-based inhibition, also known as suicide inactivation, is a form of irreversible enzyme inhibition. wikipedia.org In this process, the enzyme binds to a substrate analog (the inhibitor) and, through its own catalytic mechanism, converts it into a highly reactive intermediate. wikipedia.orgresearchgate.net This reactive species then forms a covalent bond with a residue in the enzyme's active site, leading to permanent inactivation. wikipedia.orgresearchgate.net
Recovery from this type of inhibition requires the synthesis of new enzyme molecules. researchgate.net Suicide inhibitors are designed to be unreactive until they are processed by their target enzyme, which confers a high degree of specificity and can reduce side effects. wikipedia.org This "rational drug design" approach has been used to develop various clinical drugs. wikipedia.org Examples of suicide inhibitors include penicillin, which inhibits an enzyme involved in bacterial cell wall synthesis, and aspirin, which irreversibly inhibits cyclooxygenase enzymes. wikipedia.org
Antioxidant Mechanisms and Reactive Species Scavenging
This compound, a derivative of resorcinol, exhibits significant antioxidant properties rooted in its chemical structure. As a phenolic compound, its capacity to counteract oxidative stress is primarily attributed to the two hydroxyl (-OH) groups on its aromatic ring. These functional groups can neutralize reactive and harmful molecules, thereby mitigating cellular damage. The mechanisms governing this antioxidant activity are multifaceted, involving direct interaction with reactive species and modulation of cellular defense pathways.
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals, such as superoxide anion (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), generated as byproducts of normal metabolism. nih.gov An excess of ROS can lead to oxidative stress, a condition implicated in cellular damage to lipids, proteins, and DNA. Phenolic compounds like this compound are effective ROS scavengers. The core of this activity lies in the ability of their hydroxyl groups to donate an electron or a hydrogen atom to these unstable species. This donation stabilizes the ROS, converting it into a less reactive form, and in the process, the phenolic compound itself becomes a relatively stable radical due to the delocalization of the unpaired electron across the aromatic ring.
The primary molecular interactions involve:
Neutralizing Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. This compound can directly quench •OH by donating a hydrogen atom, forming a stable phenoxyl radical and a harmless water molecule.
Scavenging Superoxide Anions (O₂•⁻): While less reactive than •OH, the superoxide anion is a precursor to other more potent ROS. This compound can interact with O₂•⁻, reducing its potential to generate further oxidative species.
Reducing Hydrogen Peroxide (H₂O₂): Although not a radical itself, H₂O₂ can be converted to the highly reactive hydroxyl radical via the Fenton reaction in the presence of metal ions. Phenolic compounds can reduce H₂O₂ to water, preventing the formation of more dangerous radicals. nih.gov
Table 1: Common Reactive Species and General Scavenging Mechanisms
| Reactive Species | Chemical Formula | Primary Scavenging Interaction with Phenols |
|---|---|---|
| Hydroxyl Radical | •OH | Hydrogen Atom Donation |
| Superoxide Anion | O₂•⁻ | Electron and/or Hydrogen Donation |
| Hydrogen Peroxide | H₂O₂ | Reduction to Water |
| Peroxyl Radicals | ROO• | Hydrogen Atom Donation |
The scavenging of free radicals by antioxidants like this compound primarily occurs through two main chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom (a proton and an electron) to a free radical, effectively neutralizing it. The key thermodynamic parameter governing this process is the Bond Dissociation Enthalpy (BDE) of the O-H bond in the antioxidant. A lower BDE facilitates easier donation of the hydrogen atom. For this compound, the hydroxyl groups provide the transferable hydrogen atoms.
Ar-OH + R• → Ar-O• + RH
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates a single electron to the free radical, forming a cation radical and an anion. The most important energetic factor for this mechanism is the Ionization Potential (IP) of the antioxidant. A lower IP makes the electron transfer more favorable. This is often followed by proton transfer, especially in polar solvents.
Ar-OH + R• → Ar-OH•⁺ + R⁻
Often, these mechanisms can occur simultaneously, and the predominant pathway depends on factors such as the nature of the free radical, the solvent polarity, and the chemical structure of the antioxidant. nih.gov Alkylresorcinols have been shown to be potent scavengers of hydroxyl radicals primarily through the HAT mechanism in both polar and lipid environments. nih.gov
Table 2: Comparison of HAT and SET Antioxidant Mechanisms
| Mechanism | Description | Key Thermodynamic Parameter | Process |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the antioxidant to the radical. | Bond Dissociation Enthalpy (BDE) | ArOH + R• → ArO• + RH |
| Single Electron Transfer (SET) | An electron is transferred from the antioxidant to the radical. | Ionization Potential (IP) | ArOH + R• → ArOH•⁺ + R⁻ |
Beyond direct radical scavenging, this compound can exert its antioxidant effects by modulating endogenous defense systems. A key pathway is the Keap1-Nrf2-ARE signaling system. The Antioxidant Response Element (ARE) is a specific DNA sequence found in the promoter region of genes that encode for a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.govmdpi.com
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of this pathway. nih.gov Under normal conditions, Nrf2 is held in the cytoplasm by a repressor protein called Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. nih.govnih.gov
Phenolic compounds and other Nrf2 activators can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate into the nucleus, bind to the ARE, and initiate the transcription of antioxidant genes. nih.gov By upregulating the body's own defense mechanisms, this pathway provides a prolonged protective effect against oxidative stress. While direct studies on this compound are limited, many phenolic compounds are known to activate Nrf2. nih.gov The mechanism involves the modification of specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. nih.gov
Table 3: Examples of Genes Regulated by the Nrf2-ARE Pathway
| Gene | Encoded Protein | Function |
|---|---|---|
| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Detoxification of quinones, reduction of oxidative stress |
| HO-1 (HMOX1) | Heme oxygenase-1 | Catalyzes heme degradation; produces antioxidant biliverdin |
| GCLC / GCLM | Glutamate-cysteine ligase | Rate-limiting enzymes in glutathione synthesis |
| GSTs | Glutathione S-transferases | Detoxification of xenobiotics and endogenous toxins |
The antioxidant potency of a compound is often evaluated using in vitro assays that measure its ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The result is typically expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC₅₀ value indicates a higher antioxidant activity. nih.gov
Studies on related resorcinol structures provide insight into the potential potency of this compound. For example, in a study of C-tetra(4-methoxyphenyl)calix nih.govresorcinarene, a larger molecule containing resorcinol units, the antioxidant activity was found to be significant, with the chair conformer showing an IC₅₀ of 47.46 ppm in a DPPH assay. mdpi.com Other alkylresorcinols have demonstrated radical scavenging activity higher than the standard antioxidant Trolox in the ABTS assay. nih.gov The antioxidant capacity is heavily influenced by the structure, including the nature and position of substituents on the resorcinol ring. The isopropyl group in this compound, being an electron-donating group, can enhance the stability of the resulting phenoxyl radical, thereby potentially increasing its antioxidant potency compared to unsubstituted resorcinol.
Table 4: Comparative Antioxidant Activity (IC₅₀) of Various Phenolic Compounds (DPPH Assay)
| Compound | IC₅₀ Value (µg/mL) | Reference Compound(s) | Notes |
|---|---|---|---|
| Caffeic Acid | 5.9 µg/mL | Ascorbic Acid (43.2 µg/mL) | Shows very high antioxidant activity. nih.gov |
| Ferulic Acid | 9.9 µg/mL | Trolox (6.3 µg/mL) | Another potent phenolic antioxidant. nih.gov |
| BHA (Butylated hydroxyanisole) | 112.05 µg/mL | BHT (202.35 µg/mL) | A common synthetic antioxidant. nih.gov |
| C-tetra(4-methoxyphenyl)calix nih.govresorcinarene (Chair Conformer) | 47.46 µg/mL (ppm) | Ascorbic Acid | Demonstrates the strong antioxidant potential of resorcinol structures. mdpi.com |
Note: IC₅₀ values can vary significantly based on assay conditions. This table is for general comparison.
Interactions with Intracellular Biochemical Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, survival, proliferation, and metabolism. mdpi.com Aberrant activation of this pathway is a hallmark of many diseases. The activation of PI3K leads to the phosphorylation and subsequent activation of Akt, a serine/threonine kinase. Activated Akt then phosphorylates a host of downstream targets that promote cell survival and inhibit apoptosis. nih.gov
Table 5: Key Components of the PI3K/Akt Signaling Pathway
| Component | Type | General Function in the Pathway |
|---|---|---|
| PI3K (Phosphoinositide 3-Kinase) | Enzyme (Kinase) | Phosphorylates PIP2 to generate PIP3, initiating the cascade. |
| Akt (Protein Kinase B) | Enzyme (Kinase) | Key signaling hub; activated by PIP3, phosphorylates downstream targets. |
| PTEN | Enzyme (Phosphatase) | Negative regulator; dephosphorylates PIP3 to shut down the signal. |
| mTOR | Enzyme (Kinase) | Downstream of Akt; regulates cell growth, proliferation, and survival. |
Table of Mentioned Compounds
Regulatory Mechanisms Governing Gene Expression
The influence of this compound and its derivatives on gene expression is primarily understood through their interaction with Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous proteins, known as "client proteins," which include a wide array of transcription factors and signaling kinases that are pivotal in regulating gene transcription.
By acting as HSP90 inhibitors, resorcinol-based compounds can indirectly modulate the expression of a vast number of genes. The inhibition of HSP90 leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. nih.gov When these client proteins are transcription factors, their degradation directly results in the downregulation of their target genes. For instance, research has shown that HSP90 maintains the stability of E2F1, a critical transcription factor for cell cycle progression and DNA replication. nih.govfoxchase.org Inhibition of HSP90 leads to E2F1 degradation, which in turn downregulates the expression of genes essential for DNA replication and repair, such as CDC6, CDC45, and various minichromosome maintenance (MCM) proteins. nih.govfoxchase.org
Furthermore, HSP90's role extends to the nucleus, where it can be part of larger protein complexes that regulate chromatin structure and transcription. Studies have identified that nuclear HSP90 helps stabilize the Host-Cell Factor 1 (HCFC1) complex at chromatin, thereby contributing to the expression of genes that control the cell cycle. cell.com Consequently, inhibition of HSP90 disrupts this stabilization and can lead to the suppression of these proliferation-associated genes. The expression of HSP90 itself is regulated by the Heat Shock Factor 1 (HSF-1), which becomes activated under cellular stress. hsp90.ca However, in cancer cells, HSP90 levels are often constitutively high, supporting the oncogenic state. frontiersin.org
The regulatory effects are summarized in the table below:
| Target Mechanism | Key HSP90 Client/Partner | Downstream Gene Expression Effect |
| Transcription Factor Stability | E2F1 | Downregulation of DNA replication and repair genes (CDC6, CDC45, MCM4, MCM7) nih.govfoxchase.org |
| Transcription Factor Stability | Mutant p53 | Increased proteolytic turnover of mutant p53, though not restoring wild-type activity frontiersin.org |
| Chromatin-Level Regulation | HCFC1 Complex | Suppression of HCFC1-targeted cell-cycle genes cell.com |
| Kinase-Mediated Signaling | AKT, ERK | Downregulation of genes involved in cell survival and proliferation pathways |
Mechanistic Insights into Anti-Cancer Pathways (e.g., in Glioblastoma)
Glioblastoma (GBM) is an aggressive primary brain tumor characterized by high resistance to therapy. amegroups.org HSP90 is highly expressed in GBM cells and is critical for maintaining the function of numerous oncogenic proteins that drive tumor growth, survival, and invasion. amegroups.orgamegroups.cn Derivatives of this compound function as HSP90 inhibitors, representing a key therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.
The primary anti-cancer mechanism involves the inhibition of the HSP90 chaperone function, which leads to the degradation of key oncoproteins. Client proteins of HSP90 that are crucial in glioblastoma include epidermal growth factor receptor (EGFR), AKT, and extracellular signal-regulated kinase (ERK), all of which are central to tumorigenesis. amegroups.org By inhibiting HSP90, resorcinol derivatives trigger the degradation of these proteins, effectively shutting down the EGFR-AKT-ERK signaling network that promotes cell proliferation, migration, and survival. amegroups.orgmdpi.com
Furthermore, some derivatives of isopropylresorcinol have been engineered as dual inhibitors, targeting both HSP90 and Monoamine oxidase A (MAO A). In glioblastoma models, these dual inhibitors were shown to reduce the expression of HER2 (a member of the EGFR family) and phospho-Akt, confirming the disruption of pro-survival signaling. nih.gov This inhibition also leads to an increase in the expression of HSP70, a marker of HSP90 functional inhibition.
A significant finding is the ability of these compounds to modulate the tumor's interaction with the immune system. Treatment with these dual inhibitors decreased the interferon-gamma (IFN-γ) induced expression of Programmed Death-Ligand 1 (PD-L1) in glioblastoma cells. As the PD-1/PD-L1 pathway is a major immune checkpoint that allows tumors to evade T-cell attack, its downregulation suggests that these compounds could potentially inhibit tumor immune escape.
The table below outlines the key anti-cancer mechanisms in glioblastoma.
| Pathway/Target | Effect of this compound Derivative | Consequence in Glioblastoma Cells |
| HSP90 Chaperoning | Inhibition of ATP binding | Degradation of multiple client oncoproteins nih.govmdpi.com |
| EGFR/HER2 Signaling | Reduced protein expression | Inhibition of proliferation and survival signals amegroups.org |
| PI3K/AKT Pathway | Reduced phospho-Akt levels | Suppression of pro-survival and anti-apoptotic signaling |
| Immune Checkpoint | Decreased PD-L1 expression | Potential reversal of tumor immune evasion |
| Cell Cycle | Degradation of Cdc2, Cyclin B1 | G2/M cell cycle arrest and reduced proliferation mdpi.com |
Molecular Targeting and Receptor Binding Profiling
Identification of Specific Protein Binding Sites and Interactions
The primary molecular target for this compound and its derivatives is the N-terminal ATP-binding domain of Heat Shock Protein 90 (HSP90). nih.gov HSP90 is a homodimeric protein, with each monomer containing an N-terminal domain (NTD) that binds and hydrolyzes ATP, a middle domain (MD) crucial for client protein and co-chaperone interactions, and a C-terminal domain (CTD) responsible for dimerization. nih.govmdpi.com The chaperone cycle, which is necessary for maturing client proteins, is driven by the energy derived from ATP hydrolysis at the NTD. nih.gov
The resorcinol moiety serves as a key pharmacophore that competitively inhibits ATP binding. nih.gov X-ray crystallography studies have revealed that the resorcinol ring fits into the adenine-binding pocket of the NTD. nih.gov The two hydroxyl groups of the resorcinol are critical for this interaction, as they form a conserved hydrogen bonding network with surrounding amino acid residues (such as Asp79 and Thr171) and key water molecules within the binding site. nih.gov This interaction mimics the hydrogen bonds formed by the adenine ring of ATP, effectively blocking the nucleotide from binding and halting the chaperone cycle. nih.gov
By occupying the ATP pocket, these inhibitors lock the HSP90 dimer in an open or semi-closed conformation that is unable to process client proteins. mdpi.comsemanticscholar.org This disruption prevents the conformational changes required for client protein activation and ultimately flags the unstable clients for degradation by the proteasome. nih.govnih.gov The specificity for the N-terminus of HSP90 is a defining feature of this class of inhibitors.
Structure-Activity Relationship (SAR) Studies for Defined Biological Functions
Structure-Activity Relationship (SAR) is the analysis of how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies focus on optimizing their potency and selectivity as HSP90 inhibitors.
The resorcinol ring is the foundational scaffold for binding to the N-terminal ATP pocket of HSP90. nih.gov SAR studies have extensively explored how modifications to this core and its substituents affect binding affinity and cellular activity.
The Resorcinol Moiety : The 1,3-dihydroxybenzene (resorcinol) structure is essential. The two hydroxyl groups are critical for forming the hydrogen bond network that anchors the molecule in the ATP binding site. nih.gov
Substitutions on the Resorcinol Ring : The position and nature of substituents on the resorcinol ring are crucial for potency. The 5-position of the ring often projects towards a hydrophobic pocket. nih.gov Attaching various groups at this position, such as isoxazole or pyrazole rings, has been a successful strategy in developing highly potent inhibitors like AUY922. nih.gov The isopropyl group in this compound contributes to the hydrophobic interactions within the binding site.
Side Chains and Linkers : The development of chimeric inhibitors, which combine features of different natural product inhibitors like geldanamycin and radicicol, has provided valuable SAR insights. nih.gov These studies show that connecting the resorcinol pharmacophore to other moieties via specific linkers can enhance binding and exploit additional interactions within the ATP pocket. For example, creating conjugates with an amide bond has been shown to be effective. nih.gov
The following table provides a conceptual overview of SAR for resorcinol-based HSP90 inhibitors.
| Structural Modification | Position | Effect on HSP90 Inhibition | Rationale |
| Addition of Isopropyl Group | C2 or C4 | Enhances binding affinity | Increases hydrophobic interactions within the ATP binding pocket. |
| Attachment of Heterocyclic Rings (e.g., Isoxazole) | C5 | Significantly increases potency | The ring system can occupy additional hydrophobic subpockets, leading to tighter binding. nih.govnih.gov |
| Modification of Side Chains | Varies | Modulates potency and pharmacokinetic properties | Can improve cell permeability, reduce off-target effects, and fine-tune interactions with the protein surface. |
| Creation of Benzamide Derivatives | Linkage to C5 | Yields potent inhibitors | The benzamide group can form additional hydrogen bonds and hydrophobic interactions, enhancing overall affinity. nih.gov |
These SAR studies are crucial for the rational design of new resorcinol derivatives with improved efficacy and drug-like properties for therapeutic applications.
Industrial and Materials Science Applications of 2 Isopropylresorcinol
Role as a Chemical Intermediate in Polymer Synthesis
There is no direct evidence in the reviewed scientific literature or patents to suggest that 2-Isopropylresorcinol is a commonly utilized chemical intermediate in industrial polymer synthesis. Resorcinol (B1680541), the parent compound, is a well-established building block for various polymers, including phenolic resins, adhesives, and specialty polymers. Its two hydroxyl groups provide reactive sites for polymerization reactions.
Theoretically, the presence of the isopropyl group on the resorcinol ring in this compound would influence the reactivity of the hydroxyl groups and the properties of any resulting polymer. The bulky isopropyl group could introduce steric hindrance, potentially slowing down polymerization reactions compared to unsubstituted resorcinol. It would also increase the hydrophobicity and alter the solubility and thermal properties of a polymer incorporating it. However, specific examples or detailed studies of polymers synthesized from this compound were not identified.
Applications in Resin Formulation and Crosslinking Chemistry
Information regarding the specific application of this compound in resin formulation and crosslinking chemistry is not available in the public domain. Resorcinol and its derivatives are fundamental components in various resin systems, particularly in the production of resorcinol-formaldehyde resins, which are used as high-performance adhesives, especially in the tire and wood industries. These resins are valued for their strong adhesion and durability.
In the context of crosslinking, the hydroxyl groups of resorcinol can react with various crosslinking agents to form three-dimensional polymer networks. This is a critical process in the curing of resins to achieve desired mechanical and thermal properties. While it can be inferred that this compound, with its two hydroxyl groups, could potentially act as a crosslinking agent or be incorporated into resin formulations, no specific research or industrial applications detailing this role have been found. The impact of the isopropyl group on the crosslinking density and the final properties of the cured resin remains uncharacterized in the available literature.
Contribution to the Development of Advanced Materials
The search for information on the contribution of this compound to the development of advanced materials did not yield any specific results. Advanced materials, which include high-performance polymers, composites, and functional materials, often rely on monomers with unique structures to impart specific properties such as high thermal stability, chemical resistance, or specific optical or electronic characteristics.
While the substitution pattern of this compound could theoretically be exploited to create novel material properties, there is no indication in the reviewed literature that it has been investigated or utilized for such purposes. Research in advanced materials is extensive, but it appears that this compound has not been a focus of these investigations to date.
Environmental Aspects and Research of 2 Isopropylresorcinol
Environmental Fate and Degradation Pathways of 2-Isopropylresorcinol
The environmental persistence and transformation of this compound are governed by a combination of biotic and abiotic processes. These include biodegradation by microorganisms, photodegradation by sunlight, and chemical reactions such as hydrolysis. The presence of the isopropyl group is expected to influence these pathways compared to the parent compound, resorcinol (B1680541).
Biodegradation: Microbial degradation is a primary pathway for the removal of phenolic compounds from the environment. Studies on resorcinol have shown that it can be biodegraded by various microorganisms. For instance, a Penicillium chrysogenum strain has demonstrated the ability to degrade up to 250 mg/L of resorcinol. nih.gov Similarly, Pseudomonas sp. has been shown to remove a significant percentage of resorcinol from contaminated water. researchgate.net During the biodegradation of resorcinol by Pseudomonas sp., several intermediate compounds have been identified, including metabolites that suggest the breakdown and transformation of alkyl groups, such as 1-isopropyl-2-methoxy-4-methylbenzene and 5-methyl-2-(1-methylethyl). researchgate.netresearchgate.net This suggests that microorganisms capable of degrading resorcinol may also be able to metabolize the isopropyl group of this compound, potentially initiating the degradation process through oxidation or cleavage of the alkyl chain.
Photodegradation: Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process. Phenolic compounds, in general, are known to be susceptible to photodegradation. mdpi.com Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as those involving titanium dioxide (TiO2) photocatalysis, have been shown to be effective in degrading resorcinol. mdpi.comresearchgate.net The rate and pathway of photodegradation for this compound would likely be influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the chemical's specific light-absorbing properties.
Hydrolysis: Hydrolysis, the reaction with water, is a potential degradation pathway for some chemical compounds. However, phenolic compounds like resorcinol are generally stable to hydrolysis under typical environmental pH and temperature conditions. epa.gov The carbon-carbon bond between the isopropyl group and the resorcinol ring is also expected to be resistant to hydrolysis. Therefore, direct hydrolysis is not anticipated to be a significant degradation pathway for this compound in the environment.
Advanced Analytical Methods for Environmental Detection and Monitoring
Accurate and sensitive analytical methods are essential for detecting and monitoring the presence of this compound in various environmental matrices such as water and soil. While specific methods for this compound are not extensively documented in environmental contexts, techniques used for other alkylresorcinols and phenolic compounds are directly applicable. fit.edu
Commonly employed analytical techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For the analysis of phenolic compounds like alkylresorcinols, a derivatization step is often required to increase their volatility and improve chromatographic performance. acs.orgmdpi.com GC-MS provides high sensitivity and specificity, allowing for the identification and quantification of target compounds even at low concentrations. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is well-suited for the analysis of polar and non-volatile compounds, which can be analyzed directly without derivatization. nih.govnih.gov LC-MS/MS offers excellent selectivity and sensitivity and is a common method for the analysis of alkylresorcinol metabolites in biological samples. acs.orgnih.gov It is also a valuable tool for environmental analysis, capable of detecting trace levels of contaminants in complex matrices. nih.gov
Sample preparation is a critical step in the analytical process to isolate the target analyte from the environmental matrix and concentrate it for detection. env.go.jp Common sample preparation techniques for water and soil samples include:
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of organic pollutants from water samples. mdpi.comnih.gov
Liquid-Liquid Extraction (LLE): This traditional method is also used for extracting phenolic compounds from aqueous samples. mdpi.comnih.gov
Soxhlet Extraction and Microwave-Assisted Extraction (MAE): These techniques are employed for the extraction of contaminants from solid samples like soil and sediment. mdpi.com
The selection of the appropriate analytical method and sample preparation technique depends on the specific environmental matrix, the expected concentration of this compound, and the required sensitivity and selectivity of the analysis.
| Analytical Technique | Principle | Applicability for this compound | Sample Preparation |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physical and chemical properties, followed by mass-based detection. | Highly suitable, likely requires derivatization to increase volatility. Provides structural information for confirmation. | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) for water; Soxhlet or Microwave-Assisted Extraction (MAE) for soil. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase, followed by highly selective and sensitive mass detection. | Excellent for direct analysis without derivatization. High sensitivity for trace-level detection. | Direct injection for clean water samples; SPE for pre-concentration from complex water matrices; solvent extraction for soil. |
Ecological Chemistry and Transformation Studies of Resorcinol Compounds in Natural Systems
The ecological chemistry of this compound encompasses its interactions with and transformations within natural ecosystems. The addition of an isopropyl group to the resorcinol structure can significantly alter its physicochemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and volatility, which in turn affects its transport, distribution, and bioavailability in the environment.
The transformation of resorcinol and its derivatives in natural systems can be influenced by various factors. For instance, the reaction of resorcinol and its chlorinated derivatives with monochloramine, a disinfectant used in water treatment, leads to the formation of various intermediates and products. oup.com While not a natural process, this highlights the potential for transformation during engineered processes.
In soil and aquatic environments, the fate of this compound will be influenced by its tendency to adsorb to soil organic matter and sediments. The alkyl chain of the isopropyl group increases the lipophilicity of the molecule compared to resorcinol, which may lead to stronger sorption to organic matter. This partitioning behavior affects its mobility and the concentration available for microbial degradation or uptake by organisms. The transformation of petroleum pollutants in soil is known to be affected by soil water content, which influences dissolution, convection, and dilution. mdpi.com Similar principles would apply to the movement and transformation of this compound in soil environments.
Furthermore, pesticide transformation products are often more polar and mobile than their parent compounds, leading to their frequent detection in water resources. anses.fr While this compound is not a pesticide, the principle that transformation products can have different environmental behaviors is relevant. The biodegradation or photodegradation of this compound could lead to the formation of metabolites with different mobility and toxicity profiles.
Methodologies for Environmental Remediation and Waste Management
In the event of environmental contamination with this compound, various remediation and waste management strategies can be employed. These methodologies aim to remove, degrade, or contain the contaminant to protect human health and the environment. Given its chemical nature as an alkylphenol, technologies effective for other phenolic compounds are expected to be applicable.
Advanced Oxidation Processes (AOPs): AOPs are highly effective for the degradation of recalcitrant organic pollutants, including alkylphenols. nih.govnih.gov These technologies are based on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. guilan.ac.ir
Photo-Fenton Process (Fe²⁺/H₂O₂/UV): This process combines Fenton's reagent (iron salts and hydrogen peroxide) with ultraviolet (UV) light to enhance the production of hydroxyl radicals, leading to rapid degradation of organic pollutants. guilan.ac.ir
Ozonation with UV (O₃/UV): The combination of ozone and UV light is another effective AOP for water treatment, capable of removing alkylphenols. guilan.ac.irdoaj.org
The efficacy of AOPs depends on factors such as pH, the concentration of the contaminant, and the presence of scavenging compounds in the water matrix. nih.gov
Bioremediation: Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. This can be a cost-effective and environmentally friendly approach for cleaning up contaminated soil and water. As discussed in section 8.1, microorganisms have shown the ability to degrade resorcinol and related compounds. nih.govresearchgate.net Bioremediation can be conducted in-situ (at the contaminated site) or ex-situ (where contaminated material is excavated and treated elsewhere). wm.com Bio-In-A-Box℠ is an example of an ex-situ bioremediation technology for contaminated soils. wm.com For bioremediation to be successful, conditions such as nutrient levels, oxygen availability, and temperature need to be optimized for microbial activity.
Other Remediation Technologies:
Adsorption: Using activated carbon or other sorbents can effectively remove phenolic compounds from water. epa.gov
Incineration and Thermal Desorption: These are options for heavily contaminated soils, although they can be more costly and have other environmental considerations. princeton.edu
Molecularly Imprinted Polymers (MIPs): These are highly selective adsorbents that can be designed to target specific pollutants, offering a promising technology for the removal of pharmaceuticals and other contaminants from water. nih.gov
The selection of the most appropriate remediation strategy depends on the specific circumstances of the contamination, including the type and concentration of the pollutant, the nature of the contaminated medium (soil or water), and site-specific conditions. epa.gov
| Remediation Method | Mechanism | Applicability for this compound | Key Considerations |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to chemically degrade the compound. | Expected to be highly effective for water treatment, based on data for other alkylphenols. | Requires careful control of operational parameters (e.g., pH, reagent dosage). Potential for byproduct formation. |
| Bioremediation | Utilization of microorganisms to metabolize the contaminant. | Potentially effective, as related compounds are biodegradable. Can be applied to both soil and water. | May be slower than chemical methods. Requires specific environmental conditions for microbial growth and activity. |
| Adsorption | Physical binding of the contaminant to the surface of a sorbent material like activated carbon. | Effective for removing the compound from water. | The sorbent material requires regeneration or disposal after use. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Isopropylresorcinol, and how do reaction conditions influence yield and purity?
- Methodology : Optimize synthesis using Friedel-Crafts alkylation or direct isopropylation of resorcinol. Monitor reaction parameters (temperature, catalyst type, solvent polarity) via HPLC to assess yield and purity. For example, acidic catalysts (e.g., H₂SO₄) at 80–100°C may favor regioselectivity, while polar aprotic solvents (e.g., DMF) reduce byproduct formation .
- Data Analysis : Compare yields using a factorial design (Table 1) and validate purity via NMR (δ 6.3–6.8 ppm for aromatic protons) and mass spectrometry (m/z 166.1 [M+H]⁺) .
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | DMF | 80 | 72 | 98 |
| AlCl₃ | Toluene | 100 | 65 | 92 |
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) methods. For biological samples, use SPE (solid-phase extraction) with C18 columns to isolate the compound .
- Validation : Calibrate instruments with certified reference standards (e.g., NIST SRM). Report LOD (limit of detection) and LOQ (limit of quantification) using ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?
- Experimental Design : Conduct dose-response studies in cell lines (e.g., HepG2) under controlled oxidative stress (H₂O₂-induced). Measure ROS levels via fluorescence probes (e.g., DCFH-DA) and validate with enzymatic assays (SOD, CAT activity) .
- Data Interpretation : Apply statistical models (ANOVA with post-hoc Tukey tests) to identify threshold concentrations where bioactivity shifts. Address confounding variables (e.g., solvent cytotoxicity) via control experiments .
Q. What strategies mitigate solubility limitations of this compound in aqueous systems for pharmacological studies?
- Methodology : Test co-solvents (PEG-400, DMSO ≤1% v/v) or nanoformulations (liposomes, cyclodextrin complexes). Characterize solubility enhancements via phase solubility diagrams and dynamic light scattering (DLS) for nanoparticle size .
- Validation : Compare in vitro release profiles (USP apparatus) and stability under physiological pH (e.g., PBS pH 7.4) .
Q. How do structural modifications of this compound impact its interaction with molecular targets (e.g., tyrosinase inhibition)?
- Computational Approach : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to compare binding affinities of derivatives. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Experimental Validation : Synthesize analogs (e.g., 2-cyclopropylresorcinol) and assay inhibitory activity via UV-Vis kinetics (L-DOPA oxidation assay) .
Methodological Guidelines
- Literature Review : Use SciFinder and Reaxys with synonyms (e.g., 2-(propan-2-yl)benzene-1,3-diol) to avoid database biases. Prioritize peer-reviewed journals over patents for mechanistic insights .
- Ethical Reporting : Disclose solvent toxicity and environmental impact in accordance with Green Chemistry principles (ACS Sustainable Chemistry & Engineering guidelines) .
Key Challenges & Solutions
- Contradictory Stability Data : Replicate studies under ISO/IEC 17025 conditions (controlled humidity, temperature). Use QbD (quality by design) frameworks to identify critical quality attributes .
- Reproducibility Issues : Share raw spectra/chromatograms as supplementary data and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
